
formonitrile;tetrabutylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formonitrile;tetrabutylazanium is a quaternary ammonium compound that is widely used in various chemical processes. It is known for its role as a phase-transfer catalyst, which facilitates the transfer of a reactant from one phase into another where the reaction occurs. This compound is particularly valued for its ability to enhance reaction rates and yields in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formonitrile;tetrabutylazanium can be synthesized through the alkylation of tributylamine with 1-bromobutane in an inert atmosphere. The reaction is typically carried out in acetonitrile under reflux conditions. The resulting solution is then cooled and mixed with water to precipitate the product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of acetonitrile as a solvent and the maintenance of an inert atmosphere are crucial for the successful production of this compound .
Chemical Reactions Analysis
Types of Reactions
Formonitrile;tetrabutylazanium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: It is commonly involved in substitution reactions where it acts as a source of bromide ions.
Common Reagents and Conditions
The compound is often used in reactions with reagents such as silver oxide (Ag2O) and hydrogen bromide (HBr) for substitution reactions. The conditions for these reactions typically involve moderate temperatures and the presence of a suitable solvent .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product is often a different tetrabutylammonium salt .
Scientific Research Applications
Formonitrile;tetrabutylazanium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of formonitrile;tetrabutylazanium involves its role as a phase-transfer catalyst. It facilitates the transfer of anionic reactants from the aqueous phase to the organic phase, where the reaction occurs. This enhances the reaction rate and increases the yield of the desired product. The compound interacts with molecular targets such as anionic reactants and helps in their solubilization in the organic phase .
Comparison with Similar Compounds
Formonitrile;tetrabutylazanium can be compared with other quaternary ammonium compounds such as:
Tetrabutylammonium bromide: Similar in structure and function, but with different anions.
Tetrabutylammonium fluoride: Used in similar applications but with fluoride as the anion.
Tetrabutylammonium chloride: Another similar compound with chloride as the anion.
These compounds share similar properties and applications but differ in their specific anions, which can influence their reactivity and solubility.
Properties
Molecular Formula |
C17H37N2+ |
|---|---|
Molecular Weight |
269.5 g/mol |
IUPAC Name |
formonitrile;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.CHN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;1H/q+1; |
InChI Key |
PIESPMMJCIXOTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12056557.png)
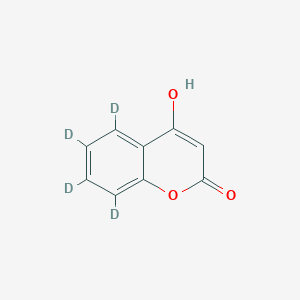
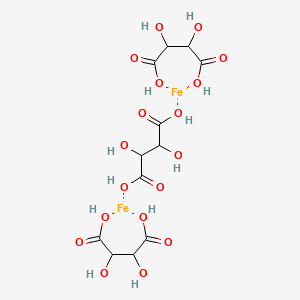


![3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;hydrate;hydrochloride](/img/structure/B12056590.png)
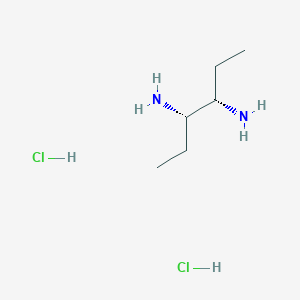
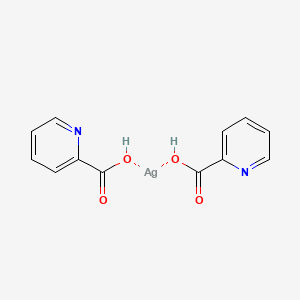

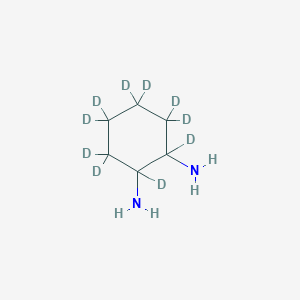


![1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12056621.png)

